molecular formula C24H21ClN2O3S B11341433 3-chloro-N-(3,4-dimethoxybenzyl)-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(3,4-dimethoxybenzyl)-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11341433
M. Wt: 453.0 g/mol
InChI Key: RIYRITWWPKHEHY-UHFFFAOYSA-N
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Description

3-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a pyridine ring, and various substituents such as chloro, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and its benzothiophene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H21ClN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-pyridin-2-yl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C24H21ClN2O3S/c1-15-7-9-17-20(12-15)31-23(22(17)25)24(28)27(21-6-4-5-11-26-21)14-16-8-10-18(29-2)19(13-16)30-3/h4-13H,14H2,1-3H3

InChI Key

RIYRITWWPKHEHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=N4)Cl

Origin of Product

United States

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